N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide backbone flanked by two distinct substituents:
- A 2-(benzenesulfonyl)-2-(furan-2-yl)ethyl group, combining a sulfonamide-linked benzene ring and a furan heterocycle.
- A (pyridin-4-yl)methyl group, introducing a pyridine aromatic system.
The ethanediamide core provides rigidity and hydrogen-bonding capacity, which may enhance target binding .
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-19(22-13-15-8-10-21-11-9-15)20(25)23-14-18(17-7-4-12-28-17)29(26,27)16-5-2-1-3-6-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYWLZHSZCIRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzenesulfonyl intermediate: This involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl amide.
Introduction of the furan group: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the pyridine group: The pyridine moiety is incorporated through a nucleophilic substitution reaction, where the pyridine nitrogen attacks an electrophilic carbon center on the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Quality control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and sulfonic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides and ethers.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: As a potential drug candidate due to its unique structural features that may interact with biological targets.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, while the furan and pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethanediamide Derivatives with Varied Aryl Substituents
Ethanediamide analogs share the same core but differ in aryl substituents, influencing physicochemical properties and bioactivity:
Key Observations :
Sulfonamide-Containing Compounds
Sulfonamide moieties are prevalent in bioactive molecules, as seen in:
W-15 and W-18 ()
- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
Comparison :
Furan-Containing Sulfonamides
Furan rings influence electronic properties and metabolic pathways:
Ranitidine Derivatives ()
- Ranitidine Diamine Hemifumarate : Contains a furan linked via a sulfonamide-like thioether.
| Parameter | Target Compound | Ranitidine Derivatives | |
|---|---|---|---|
| Furan Position | 2-position | 5-[(dimethylamino)methyl] | |
| Sulfur Linkage | Sulfonyl (-SO2-) | Thioether (-S-) | |
| Bioactivity | Unknown | Histamine H2 antagonism |
Comparison :
- Ranitidine’s dimethylaminomethyl substitution enhances bioavailability, a feature absent in the target compound .
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide ()
- Features a nitro-furan and azetidinone ring.
Comparison :
- The nitro group in ’s compound may confer antibacterial activity, whereas the target’s unmodified furan lacks this functionalization .
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound characterized by its unique combination of aromatic and heterocyclic structures. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)ethanediamide
- Molecular Formula : C20H19N3O5S
- CAS Number : 896316-40-8
The presence of both furan and pyridine rings contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating various biological pathways.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines. For example, it was found effective against:
| Pathogen/Cell Line | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Strong Inhibition |
| MCF-7 (Breast Cancer) | IC50 = 15 µM |
| HeLa (Cervical Cancer) | IC50 = 12 µM |
These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial or anticancer agents.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains revealed that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
-
Anticancer Efficacy :
- In a study involving MCF-7 and HeLa cell lines, the compound was shown to induce apoptosis, leading to cell death. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as a therapeutic agent in cancer treatment.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as a scaffold for designing new drugs targeting specific enzymes or receptors.
- Biochemical Assays : Serves as a probe in biochemical assays to study enzyme kinetics and inhibition mechanisms.
- Material Science : Investigated for potential applications in developing advanced materials due to its unique chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
